molecular formula C11H9N5 B1419914 (4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine CAS No. 1204296-33-2

(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine

Katalognummer: B1419914
CAS-Nummer: 1204296-33-2
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: ZHCNCLMBCNJQOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine (CAS 1204296-33-2) is a chemical compound with the molecular formula C11H9N5 and a molecular weight of 211.22 g/mol. This aromatic heteropolycyclic compound features a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure of significant interest in medicinal chemistry for the development of novel anticancer agents . Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core have been extensively researched for their potent biological activities. Specifically, this chemical scaffold has been identified as a key pharmacophore in the design of molecules that target tubulin, a critical protein in cell division . Research indicates that derivatives of this class can act as vinylogous analogues of Combretastatin A-4 (CA-4), effectively inhibiting tubulin polymerization . This mechanism disrupts microtubule dynamics, arrests the cell cycle at the G2/M phase, and leads to cell death in proliferating cancer cells . Molecular modeling studies confirm that these compounds bind to the colchicine site on tubulin . The 3-amino-4-methoxyphenyl moiety, structurally related to the amine-substituted phenyl ring in this compound, has been reported as a highly active pharmacophore, producing compounds with antiproliferative activity comparable to CA-4 against various cancer cell lines, including SGC-7901, A549, and HT-1080 . Beyond its direct antitubulin effects, the [1,2,4]triazolo[4,3-b]pyridazine scaffold is also being investigated for its potential in immune-oncology. Some derivatives have been shown to effectively inhibit the expression of the immune checkpoint protein PD-L1 on tumor cells . This dual potential, targeting both the cancer cell's structural machinery and its ability to evade the immune system, makes this class of compounds a valuable template for developing new targeted cancer therapies . As such, this compound serves as a versatile and high-value building block for researchers in drug discovery and chemical biology, particularly for those designing and synthesizing next-generation anticancer agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-3-1-8(2-4-9)10-5-6-11-14-13-7-16(11)15-10/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCNCLMBCNJQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228684
Record name 4-(1,2,4-Triazolo[4,3-b]pyridazin-6-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-33-2
Record name 4-(1,2,4-Triazolo[4,3-b]pyridazin-6-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2,4-Triazolo[4,3-b]pyridazin-6-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis via Hydrazine and Cyclization

One classical route involves initial formation of hydrazine derivatives followed by cyclization:

  • Step 1: Condensation of appropriate hydrazines with suitable precursors such as β-ketonitriles or aldehydes to form hydrazide intermediates.
  • Step 2: Cyclization of these intermediates using oxidizing or dehydrating agents (e.g., sodium hydroxide, potassium hydroxide, or acidic ionic liquids) to form the triazolopyridazine core.

Research Example:
Hydrazine hydrate reacts with β-ketonitriles to form hydrazides, which upon cyclization under basic conditions yield the heterocyclic core.

Cyclization of Hydrazinecarbothioamides

Based on the synthesis of 1,2,4-triazolethiones, a relevant method involves:

  • Starting from hydrazinecarbothioamides, which undergo dehydrative cyclization in the presence of bases such as sodium hydroxide or potassium hydroxide.
  • This process forms the triazolopyridazine ring system with high yields (52-88%).

Note: This approach is similar to the synthesis of 1,2,4-triazolethiones, which are structurally related and can serve as precursors.

Multi-step Synthesis Pathway

A typical multi-step synthesis involves:

Step Description Reagents & Conditions References
1 Esterification of N-(4-hydroxyphenyl)acetamide Ethyl bromoacetate, reflux
2 Hydrazinolysis to form hydrazide Hydrazine hydrate, reflux
3 Reaction with isothiocyanates Isothiocyanates, dry ethanol
4 Cyclization to form triazolopyridazine core Basic media (NaOH or KOH)

This pathway emphasizes the formation of the heterocyclic core followed by functionalization with amino groups.

Final Functionalization: Amination

The terminal step involves introducing the amino group onto the heterocyclic core, often via nucleophilic substitution or reductive amination. Techniques include:

  • Direct amination of halogenated intermediates.
  • Reductive amination of carbonyl groups on the heterocycle.
  • Coupling of the phenylamine moiety via Buchwald-Hartwig amination or similar palladium-catalyzed cross-coupling reactions.

Notes on Reaction Conditions and Optimization

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol are commonly used.
  • Temperature: Reactions typically proceed at reflux temperatures (80-120°C) for cyclization steps.
  • Catalysts: Transition metal catalysts (e.g., palladium) are employed in coupling reactions.
  • Purification: Techniques such as column chromatography and recrystallization are standard to obtain high purity.

Data Table Summarizing Preparation Methods

Method Key Reagents Conditions Yield Remarks
Hydrazine cyclization Hydrazine hydrate, β-ketonitriles Basic medium, reflux 52-88% Efficient for heterocycle formation
Multi-step esterification Ethyl bromoacetate, acetanilide derivatives Reflux, inert atmosphere Variable Suitable for complex derivatives
Coupling reactions Phenylamine derivatives, Pd catalysts Mild heating, inert atmosphere Variable For final amination

Analyse Chemischer Reaktionen

Types of Reactions

(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles (amines, thiols); often in polar solvents like DMSO or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have indicated that (4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine exhibits significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity in Cancer Cell Lines :
    • A study demonstrated that the compound showed promising activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50_{50} values of 12.5 µM and 15.0 µM respectively, indicating its potential as a lead compound for anticancer drug development .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis. This suggests that the compound may induce apoptosis in cancer cells through intrinsic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

Findings

  • Inhibition of Bacterial Growth :
    • Preliminary studies indicate that derivatives of this compound may inhibit bacterial growth by targeting specific cellular mechanisms. This positions the compound as a candidate for further development into antimicrobial agents .

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties.

Mechanistic Insights

  • Cytokine Modulation :
    • Research indicates that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Data Table

Application TypeCell Line/TargetIC50 Value (µM)Notes
AnticancerA54912.5Significant cytotoxicity observed
AnticancerMCF-715.0Potential lead for drug development
AntimicrobialVarious strainsNot specifiedInhibitory effects noted
Anti-inflammatoryCytokinesNot specifiedPotential modulation of inflammatory response

Wirkmechanismus

The mechanism of action of (4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

Several derivatives share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents and biological activity:

Compound Name Substituents/R-Groups Key Properties/Activity Source
Vitas-M, STK651245 (6) Trifluoromethyl, indol-3-yl ethylamine BRD4 inhibition
Enamine, Z1220635364 (7) Methyl, 5-fluoroindol-3-yl ethylamine Enhanced solubility
[3-(3-Pyridin-4-yl)phenyl]amine Pyridinyl at triazolo-pyridazine position Improved π-π stacking interactions
{3-[3-(2-Thienyl)phenyl}amine Thienyl substitution Altered electronic profile
N-(4-Methoxybenzyl)-6-methyl derivative (18) Methoxybenzylamine side chain Increased metabolic stability

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in compound 6): Enhance lipophilicity and binding affinity to hydrophobic pockets, as seen in BRD4 bromodomain inhibitors .
  • Heterocyclic Substitutions (e.g., pyridinyl in ): Improve solubility and mimic benzamidine moieties in thrombin inhibitors, though activity may shift to antiproliferative effects .
  • Amine Positioning: The para-amine on the phenyl ring in the target compound contrasts with analogs like compound 18, where the amine is directly on the triazolo-pyridazine core.

Pharmacological and Physicochemical Properties

  • BRD4 Inhibition : Compounds with trifluoromethyl and indole groups (e.g., compound 6) show sub-micromolar IC50 values due to strong hydrophobic interactions, whereas the target compound’s phenylamine group may offer alternative binding modes .
  • Antiproliferative Activity : Derivatives lacking benzamidine groups (e.g., compounds 14–17 in ) lose thrombin inhibition but gain cell proliferation inhibition, highlighting the scaffold’s versatility.
  • Solubility and LogP: Methoxy or morpholino substitutions (e.g., compound 15 ) improve aqueous solubility (LogP ~2.1) compared to the more lipophilic trifluoromethyl analogs (LogP ~3.8).

Biologische Aktivität

(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, which incorporate a triazole and pyridazine ring, position it as a potential scaffold for the development of novel therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H12N6\text{C}_{16}\text{H}_{12}\text{N}_6

This formula indicates the presence of multiple nitrogen atoms within the triazole and pyridazine moieties, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, a recent study highlighted its effectiveness against several strains of bacteria and fungi, outperforming conventional antibiotics in some cases .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its efficacy against various cancer cell lines .

The biological effects of this compound are primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor-mediated signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor of enzymes involved in critical biochemical pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes linked to inflammation .
  • Receptor Modulation : It may also interact with cellular receptors that regulate cell growth and survival, potentially leading to decreased tumor growth rates in cancer models .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute demonstrated that derivatives of this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard treatments .
  • Anti-inflammatory Studies : In vivo models showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines in induced inflammation models. This suggests a promising role in treating inflammatory diseases such as arthritis .
  • Cancer Research : A recent study evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntibacterialMRSAMIC = 0.5 µg/mL
AntifungalCandida albicansMIC = 1 µg/mL
Anti-inflammatoryInflammatory modelDecreased cytokine levels
AnticancerBreast cancer cells50% inhibition at 10 µM

Q & A

Basic: What synthetic routes are recommended for synthesizing (4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine?

The synthesis typically involves cyclocondensation or multi-step reactions. Key steps include:

  • Cyclization of precursors : Intermolecular condensation of 4-aminophenyl derivatives with triazole or pyridazine intermediates, as seen in analogous triazolopyridazine syntheses .
  • Reductive amination : Used in related compounds to introduce amine groups at specific positions .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the final product .
    Optimal conditions may require refluxing in polar solvents (e.g., ethanol) and catalysts like morpholine for amination .

Basic: How is the compound characterized spectroscopically and structurally?

  • NMR/IR : Proton environments and functional groups (e.g., amine NH₂) are confirmed via 1^1H/13^{13}C NMR and IR spectroscopy.
  • Mass spectrometry : Molecular ion peaks (m/z 211.22) validate the molecular weight .
  • X-ray crystallography : Used for related triazolopyridazines to confirm bond angles and crystal packing, ensuring structural fidelity .
  • InChI key : ZHCNCLMBCNJQOC-UHFFFAOYSA-N provides a unique identifier for computational validation .

Advanced: What strategies optimize yield in multi-step syntheses of triazolopyridazine derivatives?

  • Reaction time/temperature : Prolonged reflux (e.g., 10 hours) improves cyclization efficiency .
  • Solvent selection : Ethanol enhances solubility of intermediates, while dimethylformamide (DMF) aids in coupling reactions .
  • Catalysts : Morpholine or formaldehyde accelerates reductive amination steps .
  • Intermediate purification : Silica gel chromatography removes byproducts before final cyclization .

Advanced: How do structural modifications influence biological activity (e.g., antiproliferative effects)?

  • Substituent effects : Adding electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring enhances cytotoxicity by improving target binding .
  • Heterocycle fusion : The triazolo-pyridazine core increases planar rigidity, promoting intercalation with DNA or enzyme active sites .
  • Case study : Derivatives with methyl or methoxy groups at the 3-position showed 2–5× higher antiproliferative activity in cancer cell lines .

Advanced: How can contradictions in biological data (e.g., IC₅₀ variability) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
  • Purity verification : HPLC (≥98% purity) ensures compound integrity; impurities may skew results .
  • Stability testing : Storage at 2–8°C in dark, sealed vials prevents degradation .
  • Crystallographic validation : X-ray structures confirm the absence of polymorphic forms that alter activity .

Basic: What safety protocols are essential for handling this compound?

  • Storage : Keep in dark, sealed containers at 2–8°C to prevent decomposition .
  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • First aid : Immediate rinsing with water for eye exposure; consult a physician if ingested .

Advanced: What computational approaches aid in target identification?

  • Molecular docking : Use the InChI key (ZHCNCLMBCNJQOC-UHFFFAOYSA-N) to model interactions with kinases or DNA topoisomerases .
  • MD simulations : Assess binding stability in ATP-binding pockets or intercalation sites over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with bioactivity to guide derivative design .

Advanced: How can derivatives be designed to improve pharmacokinetics?

  • Lipophilicity adjustment : Introduce trifluoromethyl (-CF₃) groups to enhance membrane permeability .
  • Prodrug strategies : Esterify the amine group to increase solubility and oral bioavailability .
  • Metabolic stability : Replace labile hydrogen bonds with halogen atoms to reduce CYP450-mediated oxidation .

Basic: What physicochemical properties critically influence reactivity?

  • Molecular weight : 211.22 g/mol affects diffusion rates in biological systems .
  • Solubility : Limited aqueous solubility (likely requiring DMSO for in vitro assays) .
  • pKa : The amine group (pKa ~4.5) influences protonation state under physiological conditions .

Advanced: Which analytical methods ensure purity and batch consistency?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm ≥98% purity .
  • Elemental analysis : Carbon/nitrogen ratios validate stoichiometric integrity .
  • TLC : Ethyl acetate/hexane (3:7) systems monitor reaction progress and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine
Reactant of Route 2
Reactant of Route 2
(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.